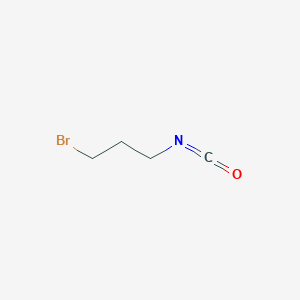![molecular formula C11H7ClF2N2OS B3384609 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 565172-39-6](/img/structure/B3384609.png)
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Vue d'ensemble
Description
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a thiazole ring substituted with a 2,5-difluorophenyl group and a chloroacetamide moiety
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the treatment of infections, metabolic diseases, and cancer . Therefore, it can be inferred that the compound might interact with targets related to these conditions.
Mode of Action
It is synthesized from indole-chalcone derivatives, which are known to have antibacterial and antituberculosis effects . This suggests that the compound might interact with its targets to inhibit bacterial growth or tuberculosis infection.
Pharmacokinetics
The compound’s potential for low bioavailability is noted, suggesting that it might be poorly absorbed or rapidly metabolized and excreted .
Result of Action
It is known that similar compounds have shown antibacterial and antituberculosis effects, suggesting that the compound might inhibit bacterial growth or tuberculosis infection at the molecular and cellular levels .
Action Environment
It is known that similar compounds have been used in various environmental conditions for the treatment of infections, metabolic diseases, and cancer . Therefore, it can be inferred that the compound might be stable and effective in a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-difluorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Acylation: The resulting thiazole derivative is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. Typical conditions involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are typically the corresponding amides or thioethers, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(2,6-difluorophenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring.
Phenoxyacetamide Derivatives: These compounds share the acetamide moiety but differ in the aromatic substituents and overall structure.
Thiadiazole Derivatives: These compounds have a similar heterocyclic core but differ in the specific substituents and functional groups.
Uniqueness
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of a thiazole ring with a 2,5-difluorophenyl group and a chloroacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-3-6(13)1-2-8(7)14/h1-3,5H,4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCFODMWQQYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CSC(=N2)NC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565172-39-6 | |
| Record name | 2-chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
![2,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B3384565.png)


![3-Oxo-3-{2,5,7-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-5-yl}propanenitrile](/img/structure/B3384586.png)
![4-chloro-2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3384591.png)
![3-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-3-oxopropanenitrile](/img/structure/B3384599.png)
![N-[4-(2-chloroacetyl)phenyl]-3-methylbutanamide](/img/structure/B3384607.png)
![3-[(Benzylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B3384613.png)

